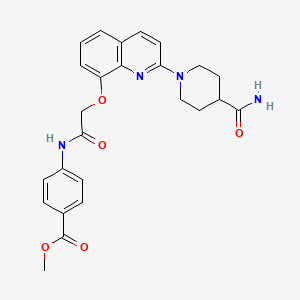
Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate is a complex organic compound with the molecular formula C25H26N4O5. This compound is notable for its unique structure, which includes a quinoline moiety, a piperidine ring, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. One common method involves the following steps:
Synthesis of the quinoline intermediate: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the piperidine intermediate: This can be synthesized by the reduction of pyridine derivatives using hydrogenation or other reducing agents.
Coupling of the intermediates: The quinoline and piperidine intermediates are then coupled using a suitable linker, such as an acetamido group, under specific reaction conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at reactive sites.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxides, while reduction of nitro groups can yield corresponding amines.
科学研究应用
Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. The piperidine ring can interact with various enzymes, inhibiting their activity and leading to antimicrobial effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and have similar biological activities.
Piperidine derivatives: Compounds like piperidine itself and its substituted derivatives have similar structural features and chemical reactivity.
Uniqueness
Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate is unique due to its combination of the quinoline and piperidine moieties, linked through an acetamido group and esterified with a benzoate. This unique structure imparts specific chemical and biological properties that are not found in simpler quinoline or piperidine derivatives.
属性
IUPAC Name |
methyl 4-[[2-[2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-33-25(32)18-5-8-19(9-6-18)27-22(30)15-34-20-4-2-3-16-7-10-21(28-23(16)20)29-13-11-17(12-14-29)24(26)31/h2-10,17H,11-15H2,1H3,(H2,26,31)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZBZLSJNIYPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














